Dehydrodiconiferyl alcohol

Overview

Description

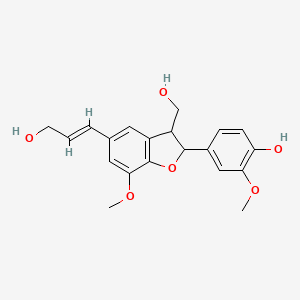

Dehydrodiconiferyl alcohol is a compound with the molecular formula C20H22O6 . It is a biomedical product used in the research of inflammation-related diseases . It exhibits potent anti-inflammatory properties and is commonly employed in developing therapeutic agents to alleviate the symptoms of inflammation . It is purified from the stems of Cucurbita moschata .

Synthesis Analysis

Dehydrodiconiferyl alcohol glucosides are factors isolated from transformed Vinca rosea tumor cells . Biosynthesis experiments showed that these compounds are not cell wall fragments, as previously suggested, but are produced directly from coniferyl alcohol . Their synthesis is probably associated with the existing pathway for cell wall biosynthesis in both Vinca tumors and tobacco pith explants .Molecular Structure Analysis

The molecular structure of Dehydrodiconiferyl alcohol is C20H22O6 . It is a guaiacyl lignin obtained by cyclodimerisation of coniferol .Physical And Chemical Properties Analysis

The average mass of Dehydrodiconiferyl alcohol is 358.385 Da and its Monoisotopic mass is 358.141632 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Anti-Helicobacter Pylori Agent Synthesis

Dehydrodiconiferyl alcohol (DHCA) has been synthesized as a potential agent against Helicobacter pylori. The synthesis process, starting from vanillin, offers a 44% overall yield, demonstrating DHCA's potential as a therapeutic agent against this bacterium (Hu & Jeong, 2006).

Wound Healing Acceleration

A study on DHCA isolated from Silybum marianum showed its efficacy in improving skin wound healing. This highlights DHCA's therapeutic potential in treating skin wounds (Hu et al., 2019).

Anti-inflammatory and Antioxidative Activities

Research indicates that DHCA, derived from Cucurbita moschata, exhibits anti-inflammatory and antioxidative properties. This finding is significant for understanding its potential therapeutic applications (Lee, Choi, & Kim, 2015).

Reevaluation of Cytokinin-Substituting Activity

A reassessment of DHCA's reported cytokinin-substituting and cell-division-promoting activity in plants revealed that its efficacy in these roles may have been overestimated, calling for a reevaluation of its biological activities (Witvrouw et al., 2023).

Lignan Derivatives Analysis

DHCA, as a dimeric model compound of lignin, was studied using the DFRC method. This research contributes to our understanding of lignin structure and its derivatives, such as DHCA (Kobayashi, Shigematsu, & Tanahashi, 2005).

Modulation of Th17 and Th1 Cells

A study revealed that DHCA modulates Th17 and Th1 cell differentiation and could potentially be used for treating inflammatory diseases. This research showcases DHCA's immunomodulatory capabilities (Lee et al., 2015).

Anti-inflammatory Effects in Microglia

Research on DHCA's effects on microglia showed its potential in suppressing inflammatory responses. This has implications for treating neuroinflammatory conditions (Liu et al., 2016).

Mechanism of Action

Safety and Hazards

Dehydrodiconiferyl alcohol is classified as having acute toxicity when ingested, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Dehydrodiconiferyl alcohol has shown promising therapeutic potential in skin wound healing . Future research directions could include a more nuanced conceptualization of alcohol’s negative reinforcing effects in the context of pain, broader use of clinically-relevant experimental pain induction modalities, and characterization of age, biological sex, gender, race, and ethnicity as moderators of pain/alcohol interactions .

properties

IUPAC Name |

4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSXBOZNRPQEON-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrodiconiferyl alcohol | |

CAS RN |

4263-87-0 | |

| Record name | Dehydrodiconiferyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one](/img/structure/B3029037.png)

![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid](/img/structure/B3029039.png)